8-pCPT-2-O-Me-cAMP-AM

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

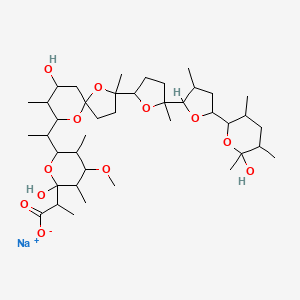

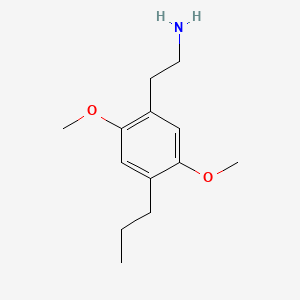

8-pCPT-2’-O-Me-cAMP-AM is an analogue of the natural signal molecule cyclic AMP . It selectively activates the Epac-Rap signaling pathway . It has been found to protect renal function from ischemia injury and stimulate insulin secretion by interacting with the PKA pathway .

Synthesis Analysis

The synthesis of 8-pCPT-2’-O-Me-cAMP-AM has been described in several studies . For instance, Kang et al. discussed the Epac-selective cAMP analog 8-pCPT-2’-O-Me-cAMP as a stimulus for Ca2±induced Ca2+ release and exocytosis in pancreatic β-Cells .Molecular Structure Analysis

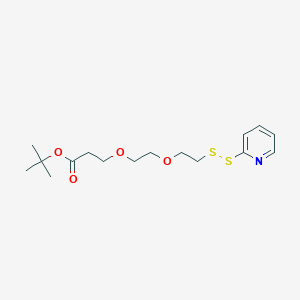

The molecular formula of 8-pCPT-2’-O-Me-cAMP-AM is C20H21ClN5O8PS . It appears as a white lyophilized solid . Its molecular weight is 557.9 .Chemical Reactions Analysis

8-pCPT-2’-O-Me-cAMP-AM is known to induce Rap activation and junction tightening in HUVECs . It also triggers adhesion of Jurkat-Epac1 cells to fibronectin and stimulates insulin secretion in rat INS-1 cells .Physical And Chemical Properties Analysis

8-pCPT-2’-O-Me-cAMP-AM is a film or powder that is colorless to light yellow . It is stored at a temperature of -20°C . It has a high lipophilicity and membrane permeability .Wissenschaftliche Forschungsanwendungen

Thromboxane Receptor Antagonistic Properties : 8-pCPT-2-O-Me-cAMP has been shown to selectively activate cAMP-regulated Epac proteins, impacting the thromboxane receptor. It induces a rightward shift of the concentration response curve for the thromboxane mimetic U46619, suggesting a function as a direct thromboxane receptor antagonist (Sand et al., 2010).

Insulin Secretion in Human Islets : It potentiates glucose-stimulated insulin secretion in human islets of Langerhans. This is associated with K-ATP channel inhibition, depolarization, and an increase of [Ca2+]i in beta cells, suggesting a role in diabetes research (Holz et al., 2010).

Reduction of Cellular Stress and Ischemia-induced Kidney Failure : Pharmacological activation of Epac-Rap signaling using 8-pCPT-2-O-Me-cAMP preserves cell adhesions during hypoxia, maintaining barrier function, and reducing renal failure in a mouse model for ischemia-reperfusion injury (Stokman et al., 2011).

Effects on Blood Platelets : The compound can inhibit agonist-induced-GPCR-stimulated P-selectin independent from Epac1, indicating an off-target effect mediated by antagonistic P2Y12 receptor binding, relevant in studies involving blood platelets (Herfindal et al., 2013).

Enhanced Insulin Secretagogue Properties in Rat Cells : It shows potential as an insulin secretagogue in pancreatic beta cell lines, suggesting implications for diabetes treatment (Chepurny et al., 2009).

Improved Epac-Selective cAMP Analogue : 8-pCPT-2-O-Me-cAMP-AM has been synthesized to improve membrane permeability, making it a useful tool in Epac-related research (Vliem et al., 2008).

Zukünftige Richtungen

The high lipophilicity and membrane permeability of 8-pCPT-2’-O-Me-cAMP-AM, as well as its increased PDE stability, make it a promising compound for future research . Its ability to selectively activate the Epac-Rap signaling pathway could be particularly useful in the study of renal function and insulin secretion .

Eigenschaften

IUPAC Name |

[(4aR,6R,7R,7aR)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-7-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN5O8PS/c1-10(27)30-9-32-35(28)31-7-13-15(34-35)16(29-2)19(33-13)26-18-14(17(22)23-8-24-18)25-20(26)36-12-5-3-11(21)4-6-12/h3-6,8,13,15-16,19H,7,9H2,1-2H3,(H2,22,23,24)/t13-,15-,16-,19-,35?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMWUFYPEVDWPA-SILPBKOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOP1(=O)OCC2C(O1)C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCOP1(=O)OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN5O8PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-pCPT-2-O-Me-cAMP-AM | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B604941.png)